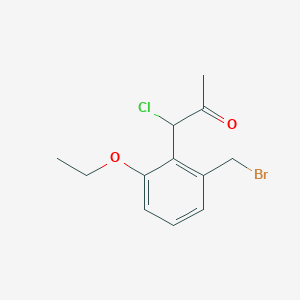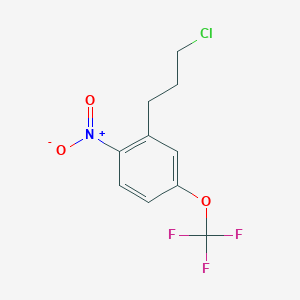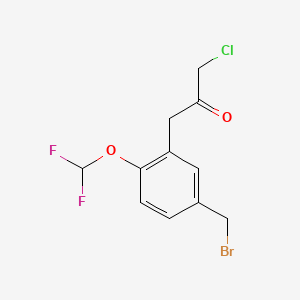
(S)-4-Methyldiphenyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Methyldiphenyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a method used to produce enantiomerically pure compounds. The presence of the chiral center at the 4-position of the oxazolidinone ring makes it an essential tool for inducing chirality in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyldiphenyl-2-oxazolidinone typically involves the reaction of (S)-phenylglycinol with diphenyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient catalysts for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Methyldiphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction of the oxazolidinone ring can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-4-Methyldiphenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a crucial factor.
Wirkmechanismus
The mechanism of action of (S)-4-Methyldiphenyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. The compound induces chirality in the substrate by forming a temporary covalent bond with it, thereby controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Methyldiphenyl-2-oxazolidinone: The enantiomer of (S)-4-Methyldiphenyl-2-oxazolidinone, used in similar applications but with opposite stereochemistry.
(S)-4-Isopropyldiphenyl-2-oxazolidinone: A similar compound with an isopropyl group at the 4-position, offering different steric and electronic properties.
(S)-4-Phenyldiphenyl-2-oxazolidinone: Another similar compound with a phenyl group at the 4-position, used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral center and the ability to induce chirality in a wide range of substrates. Its versatility and efficiency in asymmetric synthesis make it a valuable tool in organic chemistry.
Eigenschaften
Molekularformel |
C16H15NO2 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(4S)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
SUDKKTYDGGNQIP-MRXNPFEDSA-N |
Isomerische SMILES |
C[C@@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


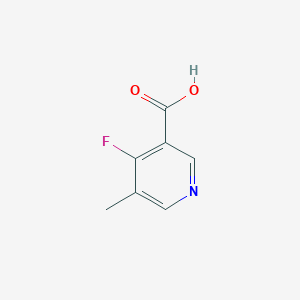
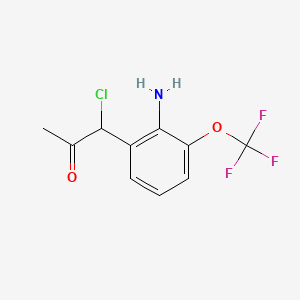
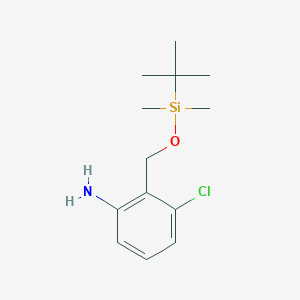
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
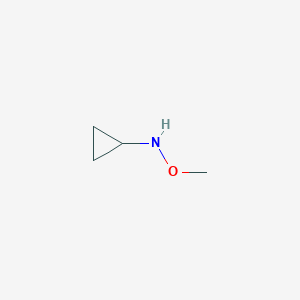
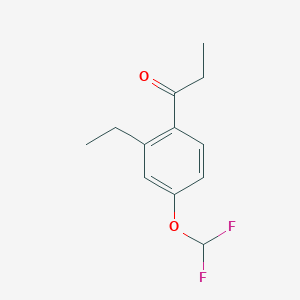
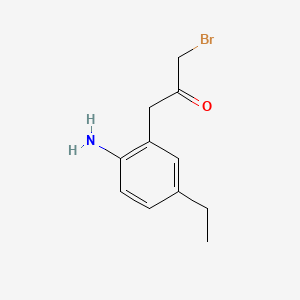
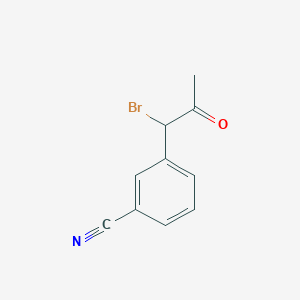
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)

